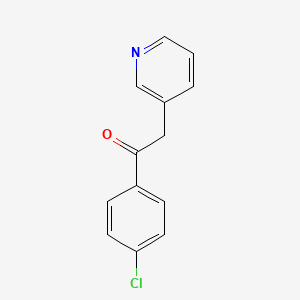

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Description

Significance of Aryl- and Heteroaryl-Ethanone Scaffolds in Drug Discovery and Development

The aryl- and heteroaryl-ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthon for the creation of a wide array of heterocyclic compounds. These resulting molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The reactivity of the ethanone (B97240) core allows for various chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.

Aryl-ethanones are key precursors in the synthesis of chalcones and flavonoids, which are known for their antioxidant and antiproliferative properties. Similarly, heteroaryl-ethanones are integral to the development of numerous therapeutic agents. The incorporation of a heteroatom, such as nitrogen in a pyridine (B92270) ring, can significantly impact a molecule's biological profile by altering its solubility, polarity, and ability to interact with biological targets.

The Strategic Role of Chlorophenyl and Pyridinyl Moieties in Pharmacophore Design and Bioactivity

The specific combination of a 4-chlorophenyl group and a 3-pyridinyl group in 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone is of strategic importance in pharmacophore design. The chlorine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the presence of a halogen can influence the metabolic stability of the compound and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding affinity.

The pyridine ring, a bioisostere of benzene, is a common feature in many approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov The pyridine moiety can also improve the aqueous solubility of a compound, a desirable property for drug candidates. sigmaaldrich.com The substitution pattern on the pyridine ring is critical, with the 3-pyridinyl isomer offering a specific vector for interaction with target proteins that differs from its 2- and 4-pyridinyl counterparts. The combination of these two moieties within the ethanone framework creates a unique electronic and steric profile that can be exploited for targeted drug design.

Overview of Current Research Trajectories for this compound and its Structural Analogues

Current research on this compound and its analogues is focused on exploring their potential as therapeutic agents in several key areas, including antifungal and anticancer applications.

Antifungal Activity: Studies have investigated the fungicidal properties of derivatives of this compound. For instance, related structures have been synthesized and tested against various fungal strains. One study reported the synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which demonstrated significant fungal toxicity. nih.gov This suggests that the chlorophenyl and pyridyl components are key contributors to the antifungal activity. Another study on chlorophenyl derivatives highlighted the importance of the benzyl (B1604629) hydroxyl group for antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov

Anticancer and Kinase Inhibitory Activity: The scaffold of this compound is also being explored for its potential in cancer therapy, particularly as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The discovery of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea as a potent inhibitor of KDR (Kinase insert Domain-containing Receptor) with an IC50 of 0.0689 µM highlights the potential of this structural class. nih.gov Furthermore, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share structural similarities, have been shown to inhibit AKT2/PKBβ, a key kinase in glioma, and exhibit anti-glioma activity. drugbank.com The compound GDC-0994, an inhibitor of ERK1/2, also features a chlorophenyl and a pyridinone moiety, further underscoring the relevance of these structural components in designing kinase inhibitors. nih.gov

The table below summarizes the chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | nih.gov |

| Molecular Weight | 231.68 g/mol | nih.gov |

| IUPAC Name | 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethanone | nih.gov |

| Synonyms | α-(3-Pyridyl)-4-chloroacetophenone | nih.gov |

| InChI | InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 | nih.gov |

| InChIKey | XPSQHYPYPLUYAC-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQHYPYPLUYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343067 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58158-57-9 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Spectrum and Biological Activity Profiling of 1 4 Chlorophenyl 2 3 Pyridinyl Ethanone Analogues

Anticancer and Antiproliferative Potentials

The evaluation of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone analogues for their anticancer properties has been a significant area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death.

The cytotoxic effects of analogues of this compound have been investigated against a panel of human cancer cell lines. While direct data for the parent compound is scarce, studies on related structures provide valuable insights. For instance, the oral platinum(IV) prodrug oxoplatin has been tested against a panel of gastric cancer cell lines, including MKN-45. jcancer.org Another study evaluated the anticancer potential of magnolol (B1675913) in MKN-45 gastric cancer cells, both alone and in combination with cisplatin. mdpi.com The research demonstrated that magnolol could inhibit cell survival, proliferation, and colony formation in a dose-dependent manner. mdpi.com

Furthermore, a fluorouracil derivative, N3-o-toluyl-fluorouracil, was found to inhibit the growth of MKN-45 cells, with its efficacy enhanced in the presence of liver microsomal enzymes. nih.gov In a different study, the chemosensitivity of MKN-45 cells to docetaxel (B913) was enhanced by the suppression of B7H6. nih.gov These findings, although not directly on this compound analogues, suggest that the chemical space around this scaffold holds promise for the development of new anticancer agents.

Table 3: Cytotoxicity of Related Compounds Against MKN-45 Gastric Cancer Cells

| Compound/Treatment | Cell Line | Effect | Reference |

| Oxoplatin | MKN-45 | Cytotoxic effects | jcancer.org |

| Magnolol | MKN-45 | Inhibition of cell survival and proliferation | mdpi.com |

| N3-o-toluyl-fluorouracil | MKN-45 | Growth inhibition | nih.gov |

| Docetaxel + B7H6 suppression | MKN-45 | Enhanced chemosensitivity | nih.gov |

This table summarizes the cytotoxic effects of various compounds on the MKN-45 human gastric cancer cell line.

Understanding the mechanism of action of potential anticancer compounds is crucial for their development as therapeutic agents. Several studies have investigated the ability of pyridinyl-containing compounds to induce apoptosis, a form of programmed cell death, and to cause DNA fragmentation in cancer cells.

Mechanistic studies often involve observing changes in cellular morphology, the cell cycle, and the expression of key proteins involved in apoptosis. The process of DNA repair and fragmentation is a key area of investigation in understanding how these compounds exert their cytotoxic effects. nobelprize.org The design of mechanistic studies is critical to establish a causal link between the drug's action on its biological target and the observed therapeutic outcome. nih.gov While specific mechanistic data for this compound analogues are not extensively available, the research on related compounds provides a framework for future investigations into their mode of action.

Anti-inflammatory and Analgesic Effects

The search for new anti-inflammatory and analgesic agents is driven by the need for more effective and safer alternatives to existing therapies. nih.gov Analogues featuring the chlorophenyl and pyridinyl moieties have shown promise in this area.

Research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds bearing halogens on the aromatic ring favored anti-inflammatory and anticancer activity. acs.org Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting significant anti-inflammatory and analgesic activities alongside its anticancer properties. acs.org

In a separate line of investigation, new derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide were synthesized and evaluated for their analgesic potential. mdpi.com In a formalin test, which assesses pain response in two phases, compound 19 (a 3-(3-chlorophenyl) derivative) demonstrated significant analgesic activity, particularly in the second phase, which is indicative of an anti-inflammatory profile. At a dose of 60 mg/kg, it reduced the pain response time by 74%, suggesting an ability to inhibit inflammatory processes and potentially the central sensitization of pain. mdpi.com Similarly, compound 6 (a 3-(2-chlorophenyl) derivative) also reduced pain perception in the second phase of the formalin test. mdpi.com Such findings highlight the potential of these compounds as lead structures for developing novel analgesic adjuvants, which could be valuable in treating conditions like neuropathic pain. mdpi.com

Anxiolytic Activity Studies

The pyridine (B92270) nucleus is a key structural component in many centrally acting agents. Studies on related heterocyclic systems have explored their potential for treating anxiety disorders.

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and tested for anxiolytic activity. nih.gov Some of these derivatives showed efficacy in preclinical models predictive of anxiolytic effects, such as providing protection against pentylenetetrazole-induced convulsions and activity in the thirsty rat conflict procedure. These compounds represent a novel class that inhibits [3H]diazepam binding, indicating a mechanism of action related to the benzodiazepine (B76468) receptor complex. nih.gov

Further research on polycyclic benzodiazepines, which are structurally distinct but functionally related, has identified compounds with promising bioactivities. nih.gov For instance, a pentacyclic benzodiazepine derivative, PBDT 13 , which incorporates a triazolopyrrolo[2,1-c] nih.govacs.orgbenzodiazepin-8-one fused with a thiadiazolone ring, exhibited potent anxiolytic, sedative, and anticonvulsant effects. Its potency was comparable to diazepam, suggesting a similar mechanism of action via benzodiazepine receptors. nih.gov

Additionally, studies on piperazine (B1678402) derivatives have shown that compounds like LQFM032 (2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) can produce anxiolytic-like effects. The activity of LQFM032 was found to be mediated through both benzodiazepine and nicotinic pathways. nih.gov

**3.5. Enzyme and Receptor Modulation

Analogues of this compound have been investigated for their ability to modulate various enzymes and receptors, highlighting their potential as targeted therapeutic agents.

Enzyme and Receptor Modulation

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The pyridine moiety is a key feature in many compounds designed for this purpose.

A series of pyridine derivatives featuring carbamic or amidic functions were synthesized and evaluated as cholinesterase inhibitors. acs.org The results showed that these modifications led to potent inhibitory activity. Specifically, carbamate (B1207046) 8 was identified as a highly potent inhibitor of human AChE (hAChE), while carbamate 11 was the most effective inhibitor against human BChE (hBChE). acs.org Molecular docking studies suggested that carbamate 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with its mixed inhibition mechanism. acs.org

In another study, pyridine amide and carbamate derivatives were compared to their pyrimidine (B1678525) counterparts. acs.org The pyridine amides demonstrated significantly higher inhibition percentages against both AChE and BChE than the pyrimidine amides. acs.org Pyridine derivatives are often more potent against BChE. For example, among a series of pyridine diamine derivatives, compound 25 was the most potent against AChE, while the insertion of a halogen on the phenyl ring tended to reduce this activity.

Furthermore, novel pyridine compounds incorporating bis-1,2,4-triazole/thiosemicarbazide moieties have been shown to be potent inhibitors of AChE, with inhibition constants (Ki) in the nanomolar range.

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Carbamate 8 | Human AChE | IC50 = 0.153 µM | acs.org |

| Carbamate 11 | Human BChE | IC50 = 0.828 µM | acs.org |

| Pyridine-thiosemicarbazide/triazole derivatives | AChE | Ki = 3.07 - 87.26 nM | |

| Pyridine diamine 25 | EeAChE | 73% inhibition at 9 µM |

Inhibition of Rab Geranylgeranyl Transferase

Rab geranylgeranyl transferase (RGGT or RabGGTase) is an enzyme involved in the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. The dysfunction of Rab proteins is implicated in several diseases, including cancer, making RGGT an attractive therapeutic target.

Researchers have identified novel, non-peptidomimetic inhibitors of RGGT. acs.org These compounds were discovered to inhibit the geranylgeranylation of Rab proteins in cells at single-micromolar concentrations, a significant improvement over previously known bisphosphonate-type inhibitors that required much higher concentrations. acs.org The inhibitory mechanism of these compounds involves competition with the substrate protein. acs.org

In a rational design approach, a series of α-phosphonocarboxylates were developed as covalent inhibitors of RGGT. These molecules were derived from known non-covalent inhibitors containing a 3-(3-pyridyl) scaffold. Several of these analogues demonstrated micromolar activity against RGGT, which correlated with their ability to inhibit the proliferation of HeLa cancer cells. Molecular docking and mass spectrometric analysis supported the proposed covalent binding mechanism to cysteine residues within the enzyme's catalytic cavity.

Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibition

Cyclin-dependent kinases (CDKs) and Pim kinases are crucial regulators of cell cycle progression and cell survival, and their dysregulation is common in cancer. nih.gov The pyridine scaffold is present in numerous kinase inhibitors.

Pim kinases, often upregulated in various cancers, are considered attractive therapeutic targets. Several inhibitors have been developed, including SGI-1776, which has shown efficacy against primary Chronic Lymphocytic Leukemia (CLL) patient samples. A series of cyanopyridine derivatives also demonstrated potent Pim-1 kinase inhibition. In one study, new aromatic O-alkyl pyridine derivatives were synthesized, with compounds 4c and 4f showing potent Pim-1 kinase inhibitory activity with IC50 values of 0.110 µM and 0.095 µM, respectively.

Interestingly, there is a crossover in the inhibition of CDKs and Pim kinases. The CDK4/6 inhibitor abemaciclib (B560072) has been reported to also inhibit Pim kinases. nih.gov This dual activity can lead to the suppression of both Rb phosphorylation (a target of CDK4/6) and S6 phosphorylation (a downstream target of mTOR, which is influenced by Pim kinases). nih.gov This suggests that combining CDK4/6 and Pim kinase inhibition could be a powerful strategy to suppress cancer cell growth. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c (Aromatic O-alkyl pyridine) | Pim-1 Kinase | 0.110 µM | |

| Compound 4f (Aromatic O-alkyl pyridine) | Pim-1 Kinase | 0.095 µM | |

| Compound 4 (Aromatic O-alkyl pyridine) | Pim-1 Kinase | 11.4 nM | |

| Compound 10 (Aromatic O-alkyl pyridine) | Pim-1 Kinase | 17.2 nM |

AKT Enzyme Inhibition

The AKT serine/threonine kinases are central nodes in cell signaling pathways that regulate cell proliferation, survival, and metabolism. Overexpression of AKT is common in many cancers, making it a key target for anticancer drug design.

Guided by structure-based design, researchers have developed novel inhibitors based on a 2,4,6-trisubstituted pyridine scaffold. Starting from a pan-AKT inhibitor, 42 new compounds were designed and evaluated through molecular docking and dynamics simulations. This work led to the identification of seven compounds that showed binding selectivity for the AKT1 and AKT3 isoforms over AKT2. The binding affinity of these selective inhibitors was driven by hydrophobic interactions between the aromatic portion at position 4 of the pyridine ring and key phenylalanine residues in the ATP-binding pocket of the enzyme.

The PI3K/Akt/mTOR signaling pathway is a critical focus for cancer therapy. Pyridinyl-benzenesulfonamide derivatives, such as Omipalisib (GSK2126458), have been developed as highly potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity. This highlights the utility of the pyridine core in designing potent inhibitors that target multiple points within this crucial cancer-related pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate. mdpi.com This makes DHFR a significant target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net The inhibitory activity against DHFR often relies on scaffolds that mimic the natural substrate, with the 2,4-diaminopyrimidine (B92962) moiety being a common feature in many potent inhibitors like trimethoprim (B1683648) and pyrimethamine. nih.govmdpi.com

While direct studies on the DHFR inhibitory activity of this compound analogues are not extensively documented, research into various heterocyclic scaffolds provides insights into the structural requirements for DHFR inhibition. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives have identified potent dual inhibitors of human DHFR and thymidylate synthase. nih.gov One such classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrated significant inhibition of human DHFR with an IC50 value of 20 nM. nih.gov Nonclassical analogues in the same series also showed inhibitory activity, with the 4-nitrophenyl derivative being the most potent. nih.gov

Furthermore, fragment-based screening has identified non-pyrimidine scaffolds as potential DHFR inhibitors. nih.gov For example, 5-(4-chlorophenyl)pyrimidin-4-amine (B1630960) was identified as a fragment hit against Plasmodium falciparum DHFR, although with significantly lower affinity than established drugs, highlighting the importance of specific functional groups for potent inhibition. nih.gov Research on bi-pyridinyl compounds and N-(4-(pyridin-2-yl)thiazol-2-yl) amides has also suggested their potential as DHFR inhibitors, indicating that the pyridine moiety, present in this compound, could be a component of future DHFR inhibitor designs. researchgate.net

Table 1: DHFR Inhibitory Activity of Selected Analogues No direct data was found for this compound analogues. The following table presents data for related heterocyclic compounds.

| Compound/Analogue Class | Target | IC50 (nM) | Source |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | 20 | nih.gov |

| 5-(4-chlorophenyl)pyrimidin-4-amine | P. falciparum DHFR | >100,000 | nih.gov |

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed in immune cells and is considered a therapeutic target for inflammatory and fibrotic diseases. nih.govacs.org While specific research on this compound analogues as GPR84 antagonists is limited, studies on other heterocyclic structures provide valuable structure-activity relationship (SAR) data.

A significant class of GPR84 antagonists is based on the 1,2,4-triazine (B1199460) scaffold. nih.govacs.org For example, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole has been identified as a high-affinity competitive antagonist of human GPR84. nih.gov SAR studies on this series have explored the impact of various substitutions. The introduction of chloro-substituents on the phenyl rings, as seen in 3-((5,6-bis(2-chlorophenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has been investigated, demonstrating the tolerance of the receptor for halogen substitutions on the aromatic rings. nih.govqub.ac.uk

The pyridine moiety has also been incorporated into potential GPR84 antagonist scaffolds. For instance, 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-pyrrolo[3,2-c]pyridine was synthesized and evaluated, indicating that the core structure can be modified to include pyridine rings while retaining the potential for GPR84 interaction. nih.gov Although these are not direct analogues of this compound, they highlight that the combination of aromatic, chloro-substituted, and pyridine-containing moieties are features present in known GPR84 antagonists.

Table 2: GPR84 Antagonist Activity of Selected Triazine Analogues No direct data was found for this compound analogues. The following table presents data for related heterocyclic compounds.

| Compound/Analogue Class | Target | pIC50 | Source |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | 7.9 | acs.org |

| 3-((5,6-bis(2-chlorophenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | - | nih.govqub.ac.uk |

Phospholipase A2 (PLA2) Inhibition

Intracellular phospholipase A2 (PLA2) enzymes are involved in the hydrolysis of membrane phospholipids, leading to the production of fatty acids and lysophospholipids, which can be further metabolized into inflammatory mediators. nih.gov Elevated PLA2 activity is associated with various neurological disorders, making it a potential therapeutic target. nih.gov

DNA Interaction and Photocleaving Activity

The ability of small molecules to interact with and cleave DNA upon photoirradiation is a significant area of research for the development of targeted therapeutic agents. While there is no specific data on the DNA interaction and photocleaving activity of this compound, studies on related pyridinium (B92312) and porphyrin compounds offer insights into this area.

Research has shown that cationic porphyrins containing pyridinium moieties can bind to DNA. nih.gov For example, meso-tetrakis(N-methyl-4-pyridiniumyl)porphyrin (H2TMPyP) has been shown to bind to DNA via an intercalative mode. nih.gov Upon irradiation, these compounds can generate singlet oxygen, which can lead to DNA cleavage. nih.govnih.gov The efficiency of photocleavage is dependent on the specific structure of the compound and its DNA binding mode. nih.gov

These findings suggest that the pyridinyl moiety within the this compound structure could potentially contribute to DNA interaction, although further investigation is required to determine the specific binding mode and any potential photocleaving activity.

Antioxidant Properties

The antioxidant potential of various heterocyclic compounds, including those with pyridine scaffolds, has been an area of active investigation. The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in a range of diseases.

Studies on substituted pyridine derivatives have demonstrated their antioxidant activity. For example, certain 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones have shown radical scavenging activity in both DPPH and ABTS assays. nih.gov In one study, a thiazinanone derivative exhibited significant antioxidant effects, reducing lipid peroxidation and increasing total thiol groups in biological systems. nih.gov Similarly, research on 3-pyrroline-2-ones has identified compounds with promising radical scavenging capabilities. rsc.org One such derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was found to be an effective scavenger of hydroxyl radicals. rsc.org

The antioxidant activity of pyridinecarboxylic acids and their organotin derivatives has also been evaluated, with some compounds showing moderate activity. nih.gov These findings suggest that the pyridine ring system, a core component of this compound, can contribute to the antioxidant properties of a molecule.

Table 3: Antioxidant Activity of Selected Pyridine Analogues

| Compound/Analogue Class | Assay | Activity | Source |

| 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones | DPPH & ABTS | Radical Scavenging | nih.gov |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH | Radical Scavenging | rsc.org |

| Pyridinecarboxylic acids | DPPH & FRAP | Moderate Antioxidant | nih.gov |

Anticonvulsant Activity

The search for novel anticonvulsant agents is driven by the need for more effective treatments for epilepsy, particularly for drug-resistant forms. A variety of chemical scaffolds have been explored for their potential to suppress seizures.

Research into compounds containing a p-chlorophenyl group has yielded promising results. A series of p-chlorophenyl substituted arylsemicarbazones were synthesized and evaluated for their anticonvulsant activity. nih.gov Many of these compounds showed significant protection against maximal electroshock-induced seizures (MES). nih.gov This suggests that the p-chlorophenyl moiety, present in this compound, can be a key structural feature for anticonvulsant activity.

Furthermore, studies on various heterocyclic compounds have identified anticonvulsant properties. For instance, certain 1,2,4-triazolo[4,3-a]quinoline derivatives have demonstrated potent anticonvulsant effects in both MES and pentylenetetrazole-induced seizure (PTZ) tests. nih.gov The presence of a ketone functional group has also been implicated in anticonvulsant activity, as seen with acetone, a ketone body elevated during the ketogenic diet, which has been shown to suppress experimental seizures. capes.gov.brresearchgate.net

Table 4: Anticonvulsant Activity of Selected Analogues No direct data was found for this compound analogues. The following table presents data for related compounds.

| Compound/Analogue Class | Seizure Model | Activity | Source |

| p-chlorophenyl substituted arylsemicarbazones | MES | Significant Protection | nih.gov |

| 1,2,4-triazolo[4,3-a]quinoline derivatives | MES & PTZ | Potent Anticonvulsant | nih.gov |

| Acetone | Various | Seizure Suppression | capes.gov.brresearchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Structural Features for Enhanced Potency and Selectivity

The core structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone consists of three main components: a 4-chlorophenyl ring, a central ethanone (B97240) linker, and a 3-pyridinyl moiety. The specific arrangement and properties of each component are crucial for biological activity.

The Phenyl Ring: The phenyl group often engages in hydrophobic and van der Waals interactions within the binding pockets of biological targets. Its substitution pattern is a key determinant of activity.

The Ethanone Linker: This two-carbon carbonyl bridge provides a specific spatial orientation and distance between the two aromatic rings. The ketone group itself can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand to its target protein.

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, significantly influencing the molecule's binding orientation and affinity. The position of the nitrogen (e.g., 2-, 3-, or 4-position) dramatically alters the molecule's electronic distribution and spatial vector for hydrogen bonding, thereby affecting selectivity for different targets.

SAR studies on related 3,5-diacyl-2,4-dialkylpyridine derivatives have shown that modifications at various positions of the pyridine ring can lead to nanomolar binding affinities for targets like the human A3 adenosine (B11128) receptor. nih.gov For instance, substituting the 2- and 4-positions of the pyridine ring with ethyl groups was found to be more favorable for affinity than using methyl groups. nih.gov This highlights that even small alkyl substituents can fine-tune the molecule's fit within a receptor's binding site.

Impact of Halogen Substitution Patterns on Biological Activity

Halogen atoms, particularly chlorine, are pivotal in medicinal chemistry for their ability to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The 4-chloro substituent on the phenyl ring of the title compound is a common feature in many biologically active agents.

Research into related chemical series, such as N-arylcinnamamides, demonstrates the profound impact of the halogenation pattern. mdpi.com A comparative study of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides revealed that the dichlorinated compounds exhibited a broader spectrum of antibacterial action and higher efficacy. mdpi.com For example, certain 3,4-dichlorophenyl derivatives showed potent, submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that increasing the extent of chlorination on the phenyl ring can enhance biological activity, potentially by increasing lipophilicity or by forming additional favorable interactions with the target.

Similarly, in a series of pyridine derivatives, the introduction of a chloro substituent on a phenyl ring at a different position, such as a 6-(3-chlorophenyl) group, resulted in a compound with a K_i value of 7.94 nM at human A3 receptors and a remarkable 5200-fold selectivity. nih.gov This underscores that not only the presence but also the position of the halogen atom is critical for optimizing both potency and selectivity.

| Compound Series | Substitution Pattern | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-arylcinnamamides | 4-chlorophenyl | Effective antibacterial activity. | mdpi.com |

| N-arylcinnamamides | 3,4-dichlorophenyl | Broader spectrum and higher antibacterial efficacy compared to mono-chloro analogs. | mdpi.com |

| Pyridine Derivatives | 6-(3-chlorophenyl) | High potency (Ki = 7.94 nM) and very high selectivity (5200-fold). | nih.gov |

Influence of Heterocyclic Ring Modifications (e.g., Pyridine vs. Imidazole vs. Triazole vs. Oxadiazole)

Replacing the pyridine ring with other five- or six-membered heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. Each heterocycle offers a unique combination of electronics, hydrogen bonding capabilities, and metabolic stability.

The choice of heterocycle has significant consequences:

Imidazole: Contains two nitrogen atoms, offering multiple hydrogen bond donor and acceptor sites, and is a common feature in many enzyme inhibitors.

Triazole: Features three nitrogen atoms, increasing polarity and the potential for hydrogen bonding compared to pyridine.

Oxadiazole: Isosteric replacement for an ester or amide group, known for being metabolically stable and capable of forming hydrogen bonds.

These modifications allow for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its binding mode to a target protein.

| Core Scaffold | Heterocyclic Ring | Significance of Modification | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)ethanone | 3-Pyridinyl | Baseline structure with a single hydrogen bond acceptor in the ring. | - |

| 1-(4-Chlorophenyl)ethanone | 5-Methyl-1,3,4-thiadiazolyl | Alters electronic properties and introduces additional heteroatoms (N, S). | researchgate.net |

| [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazone | 4-Pyridinyl | Incorporates a different heterocycle (thiazole) via a hydrazone linker. | sigmaaldrich.com |

Stereochemical Considerations in Biological Activity (e.g., (S)-Isomer)

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. nih.govnih.gov Since enzymes, receptors, and other protein targets are chiral environments, they often exhibit a high degree of stereoselectivity, meaning they bind one enantiomer of a chiral drug preferentially over the other. nih.gov

The parent molecule, this compound, is achiral because the carbon atom of the ethanone linker connecting the two rings is a methylene (B1212753) group (-CH₂-). However, if this position were to be substituted, it would create a chiral center, leading to two enantiomers ((R)- and (S)-isomers).

Studies on other chiral compounds have consistently shown that biological activity frequently resides in a single enantiomer. For example, in a series of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry, the (5S, αS) isomers, displayed significant biological activity. nih.govnih.gov This pronounced difference was attributed not only to target binding but also to stereoselective uptake by transporters in the cell membrane. nih.govnih.gov Therefore, should a chiral analog of this compound be developed, it would be essential to synthesize and test each enantiomer separately, as it is highly probable that one isomer, for instance the (S)-isomer, would be significantly more potent than the other.

Ligand Lipophilic Efficiency in Structure-Activity Optimization

LLE = pIC₅₀ - logP

The goal is to increase potency without a concurrent increase in lipophilicity. nih.gov High lipophilicity is often associated with poor solubility, increased metabolic clearance, non-specific binding, and general toxicity. uniroma1.it LLE helps guide lead optimization towards candidates with a better balance of properties. sciforschenonline.org An LLE value greater than 5 is often considered desirable for a potential drug candidate. uniroma1.it

For a series of compounds based on the this compound scaffold, chemists would aim to make modifications that increase the LLE. sciforschenonline.org This could involve adding polar functional groups at a point on the molecule that is accessible to the solvent without disrupting key binding interactions, thereby reducing logP while maintaining or improving potency. nih.govresearchgate.net Analyzing LLE helps ensure that gains in potency are "efficient" and not just a byproduct of making the molecule more "greasy." nih.gov

| Compound | pIC₅₀ | logP | LLE (pIC₅₀ - logP) | Assessment |

|---|---|---|---|---|

| Analog A | 7.2 | 4.5 | 2.7 | Potent but highly lipophilic; poor efficiency. |

| Analog B | 6.8 | 2.1 | 4.7 | Slightly less potent, but much better LLE. |

| Analog C (Optimized) | 7.5 | 2.0 | 5.5 | High potency and high efficiency; a promising candidate. |

This table provides a hypothetical illustration of how LLE is used to evaluate and compare compounds during optimization.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgnih.gov This method is crucial in drug design for understanding how a ligand, such as 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, might interact with a biological target.

Docking simulations can estimate the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction between the ligand and the target protein. Studies on related heterocyclic compounds have explored their potential as inhibitors for enzymes like α-amylase, which is a target in managing type 2 diabetes, and the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. acs.orgnih.govnih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active sites of α-amylase (e.g., PDB ID: 1B2Y) and SARS-CoV-2 Mpro (e.g., PDB ID: 5R84). acs.orgnih.gov The results would predict the binding energy and the specific pose of the compound within the enzyme's binding pocket.

Hypothetical Binding Affinity Data This table is for illustrative purposes, as specific data for the target compound is not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| α-Amylase | Data not available |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Docking studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For this compound, the nitrogen atom of the pyridine (B92270) ring could act as a hydrogen bond acceptor, while the chlorophenyl and pyridine rings could engage in hydrophobic and pi-stacking interactions. Identifying these interactions is fundamental to understanding the molecule's mechanism of action and for guiding future structural modifications to enhance potency and selectivity. nih.govarabjchem.org

Quantum Chemical Computations

Quantum chemical computations provide detailed information about the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. niscpr.res.inmdpi.com A DFT analysis of this compound would involve geometry optimization to find the most stable 3D conformation. From this, various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. kpru.ac.thnih.gov A smaller energy gap generally implies higher reactivity.

Illustrative DFT-Calculated Properties This table is for illustrative purposes, as specific data for the target compound is not available.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govdoi.orgrroij.com For this compound, NBO analysis would identify the key donor-acceptor interactions that contribute to its stability. For example, it could reveal electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds, providing quantitative data on these stabilizing interactions. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.govbohrium.com For this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygen and the pyridine nitrogen, indicating these as sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with biological receptors and other molecules. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations are instrumental in understanding its spatial arrangement, flexibility, and the interactions between its constituent aromatic rings.

Conformational Analysis

Conformational analysis of this compound involves identifying the stable arrangements of the atoms in three-dimensional space and determining their relative energies. The molecule's structure is primarily defined by the torsion angles around the single bonds connecting the chlorophenyl, ethanone (B97240), and pyridinyl moieties.

τ1 (C6-C1-C7-C8): Rotation around the bond between the 4-chlorophenyl ring and the carbonyl group.

τ2 (C1-C7-C8-C9): Rotation around the bond between the carbonyl carbon and the methylene (B1212753) bridge.

τ3 (C7-C8-C9-C10): Rotation around the bond between the methylene bridge and the 3-pyridinyl ring.

Studies on para-substituted acetophenones suggest that the most stable conformation tends to be planar with respect to the heavy atoms, where the phenyl ring is conjugated with the carbonyl group. researchgate.net This planarity arises from the favorable overlap of p-orbitals, which increases the π-character of the C1-C7 bond. Therefore, for this compound, the 4-chlorophenyl ring and the ethanone group are expected to be largely coplanar.

The relative orientation of the 4-chlorophenyl group and the 3-pyridinyl group is determined by the rotation around the C7-C8 and C8-C9 bonds. A potential energy surface scan can be computationally performed to map the energy of the molecule as a function of these dihedral angles. uni-muenchen.de This allows for the identification of low-energy conformers. The table below illustrates a hypothetical relative energy profile for different conformations, which would be obtained from such a computational scan. The energies represent the stability of different spatial arrangements of the pyridinyl ring relative to the chlorophenylethanone fragment.

| Conformer | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Description |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the atomic motions by solving Newton's equations of motion for the system, offering a view of how the molecule flexes, bends, and rotates at a given temperature.

An MD simulation would typically reveal the fluctuations of the key dihedral angles around their equilibrium values. For instance, while the planar conformation of the 4-chlorophenyl-ethanone fragment is expected to be the most stable, thermal energy can induce out-of-plane vibrations. Similarly, the simulation would show transitions between different rotational conformers (e.g., from an anti to a gauche conformation) if the energy barriers are surmountable at the simulation temperature.

The following table summarizes the kind of data that would be extracted from a molecular dynamics simulation of this compound in a solvent like water at room temperature.

| Parameter | Average Value | Standard Deviation | Description |

|---|---|---|---|

| τ1 (C6-C1-C7-C8) | 175.5° | ± 10.2° | Indicates a strong preference for a near-planar arrangement of the chlorophenyl ring and the carbonyl group, with some thermal fluctuation. |

| τ2 (C1-C7-C8-C9) | 178.1° | ± 15.5° | Shows a high degree of flexibility around the ethanone bridge, with the anti-periplanar conformation being the most populated. |

| τ3 (C7-C8-C9-C10) | 85.3° | ± 25.8° | Suggests significant rotational freedom of the pyridinyl ring relative to the methylene bridge. |

| End-to-End Distance (Cl to N) | 6.8 Å | ± 0.5 Å | Provides a measure of the overall molecular dimensions and its fluctuations over the course of the simulation. |

These computational approaches are crucial for building a comprehensive understanding of the structure-property relationships of this compound at the molecular level. While specific experimental data on this compound's conformation is limited, these theoretical methods provide a robust framework for predicting its behavior.

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Structural Elucidation and Bond Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy would be used to identify the characteristic functional groups in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. Key vibrational modes would include the C=O stretching of the ketone, typically appearing in the 1680-1700 cm⁻¹ region. Aromatic C-H stretching vibrations from both the chlorophenyl and pyridine (B92270) rings would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would generate signals in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group would be expected at lower wavenumbers, typically between 1000 and 1100 cm⁻¹.

Fourier Transform (FT)-Raman Spectroscopy complements FT-IR analysis. While the polar ketone group would show a strong IR band, the non-polar aromatic ring vibrations might be more prominent in the Raman spectrum. Symmetrical vibrations and the C-S bonds, if present in related structures, are often more Raman active.

No specific experimental FT-IR or FT-Raman spectra for this compound were found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Determination (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of distinct proton environments, their connectivity (via spin-spin coupling), and their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine ring and the 4-chlorophenyl ring in the aromatic region (typically δ 7.0-9.0 ppm). The methylene (B1212753) (-CH₂-) protons situated between the ketone and the pyridine ring would likely appear as a singlet in the δ 4.0-5.0 ppm range.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. A distinct signal for the carbonyl carbon (C=O) would be expected at the downfield end of the spectrum (δ 190-200 ppm). Signals for the aromatic carbons of both rings would appear in the δ 120-150 ppm region, and the methylene carbon would be found further upfield.

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the surveyed literature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern under ionization.

For this compound (molecular weight ~231.68 u), the mass spectrum under electron ionization would be expected to show a molecular ion peak (M⁺) at m/z ≈ 231, with a characteristic M+2 peak at m/z ≈ 233 with about one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions. Expected fragments would include the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z = 139 and the pyridylmethyl cation ([C₆H₆N]⁺) or a related tropylium-like ion.

A search of the literature did not yield any published mass spectra or detailed fragmentation analyses for this specific compound.

X-ray Crystallography and Solid-State Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insight into how molecules arrange themselves in the solid state.

To perform this analysis, a suitable single crystal of this compound would be required. X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would reveal the relative orientation of the 4-chlorophenyl and 3-pyridinyl rings with respect to the central ethanone (B97240) linker. This information is crucial for understanding the molecule's conformation in the solid state.

No published crystal structure for this compound has been found.

As no crystal structure has been published for this compound, a Hirshfeld surface analysis is not possible.

Preclinical Evaluation and Translational Research

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization

There is no publicly available information regarding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. Data on its absorption, distribution, metabolism, and excretion (ADME) are absent from the scientific literature, as are studies on its mechanism of action and dose-response relationship. The process of lead optimization, which involves modifying a compound's structure to improve its PK/PD profile, has been documented for other classes of compounds but not for this specific molecule.

Future Research Directions and Therapeutic Development Prospects

Design and Synthesis of Next-Generation Analogues with Improved Potency, Selectivity, and Bioavailability

The development of next-generation analogues of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a critical step towards enhancing its therapeutic potential. The synthesis of derivatives can be guided by established chemical reactions and structure-activity relationship (SAR) studies of similar compounds.

Synthesis of Derivatives:

The core structure of this compound can be chemically modified at several positions to generate a library of analogues. For instance, the synthesis of related dihydropyrimidine (B8664642) and pyrrol-3-one derivatives has been reported. The synthesis of a dihydropyrimidine derivative involves the reaction of 1-[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone with 2-chloro-5-chloromethylpyridine and potassium carbonate in anhydrous dimethylformamide. This reaction yields 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone cymitquimica.com.

Another example is the synthesis of a pyrrol-3-one derivative, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, which is achieved through the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one bldpharm.com. These synthetic strategies can be adapted to create novel derivatives of the target compound.

Improving Potency, Selectivity, and Bioavailability:

To enhance the therapeutic profile, future research should focus on modifications that improve potency, selectivity, and bioavailability. For example, the introduction of different substituents on the phenyl and pyridinyl rings can influence the compound's interaction with biological targets. The synthesis of various pyridine (B92270) derivatives with potential anticancer and antimicrobial activities has been explored, providing a basis for designing new analogues cymitquimica.comnih.govresearchgate.netevitachem.comnih.gov.

The table below summarizes some synthetic approaches for related compounds that could be adapted for the derivatization of this compound.

| Derivative Class | Synthetic Approach | Potential for Improved Properties | Reference |

| Dihydropyrimidines | Reaction of a thioxo-tetrahydropyrimidine with a chloromethylpyridine | Enhanced biological activity through scaffold modification. | cymitquimica.com |

| Pyrrol-3-ones | Base-catalyzed intramolecular cyclization of an aminoacetylenic ketone | Introduction of new heterocyclic systems to modulate activity. | bldpharm.com |

| Pyrano[2,3-c]pyrazoles | Three-component reaction of an aldehyde, a pyrazolone, and malononitrile | Improved kinase inhibitory activity and anti-glioma properties. | nih.gov |

Comprehensive Mechanistic Investigations at the Molecular and Cellular Levels to Fully Elucidate Biological Action

Understanding the mechanism of action is fundamental for the rational design of more effective and safer drugs. For this compound and its derivatives, comprehensive mechanistic studies are essential.

Identifying Biological Targets:

While the specific biological targets of this compound are not well-documented, research on structurally similar compounds provides valuable leads. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been shown to exhibit anti-glioma activity by inhibiting the kinase AKT2/PKBβ nih.gov. This suggests that derivatives of this compound might also target protein kinases involved in cancer signaling pathways.

Fungicidal activity has been observed in 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, indicating that the core structure may interfere with essential processes in fungi researchgate.net. Further studies are needed to identify the specific enzymes or cellular pathways affected by these compounds.

Elucidating Molecular Interactions:

Once a biological target is identified, detailed studies at the molecular level are required to understand the binding mode and the nature of the interactions. Techniques such as X-ray crystallography and molecular docking can provide insights into how the compound fits into the active site of the target protein.

The table below outlines potential biological activities and mechanisms of action based on studies of related compounds.

| Compound Class | Biological Activity | Potential Mechanism of Action | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anti-glioma | Inhibition of AKT2/PKBβ kinase | nih.gov |

| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols | Fungicidal | Disruption of essential fungal processes | researchgate.net |

| Pyridine derivatives | Anticancer, Antimicrobial | Inhibition of various kinases, disruption of cell wall synthesis | nih.govnih.govresearchgate.net |

Exploration of Novel Therapeutic Applications Beyond Currently Identified Activities

The structural features of this compound and its derivatives suggest that their therapeutic potential may extend beyond the currently suggested activities.

Anticancer Potential:

The presence of the 4-chlorophenyl group in many known anticancer agents suggests that derivatives of this compound could be explored for their antiproliferative effects. For example, novel pyrazolo[3,4-b]pyridine derivatives have shown anticancer activity by inhibiting cyclin-dependent kinases (CDKs) mdpi.com. Given that the target compound shares a pyridine moiety, investigating its effect on cancer cell lines and its potential to inhibit CDKs would be a logical next step.

Antimicrobial and Antiviral Potential:

Pyridine-based compounds have a long history of use as antimicrobial and antiviral agents nih.gov. The unique combination of a pyridine ring and a chlorophenyl group in this compound makes it a candidate for screening against a broad range of pathogens.

Application of Advanced Computational Methodologies for Predictive Modeling and Rational Drug Design

Computational tools can significantly accelerate the drug discovery process by predicting the properties of new molecules and guiding the design of more effective compounds.

Predictive Modeling:

In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues. For example, computational studies on a (Z)-3-((5-chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one derivative were performed to assess its drug-likeness and ADMET profile scbt.com. Similar approaches can be applied to derivatives of this compound to prioritize compounds with favorable pharmacokinetic properties for synthesis and experimental testing.

Rational Drug Design:

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound derivatives with their biological targets. These simulations can help in understanding the key interactions that contribute to binding affinity and selectivity, thereby guiding the design of new analogues with improved potency.

Development of Targeted Delivery Systems for this compound Derivatives

For compounds with promising biological activity but poor solubility or unfavorable pharmacokinetic profiles, targeted drug delivery systems can offer a solution.

Improving Solubility and Bioavailability:

Many organic compounds, including those with potential therapeutic applications, suffer from low water solubility, which limits their bioavailability. The development of a self-nanoemulsifying drug delivery system (SNEDDS) for 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone has been shown to enhance its pro-apoptotic activities in breast cancer cells by improving its solubility nih.gov. Similar nanoformulation strategies could be explored for this compound derivatives to improve their delivery and efficacy.

Targeted Delivery to Disease Sites:

Targeted delivery systems can help to concentrate a drug at the site of action, thereby increasing its efficacy and reducing off-target side effects. For anticancer applications, derivatives of this compound could be conjugated to targeting moieties such as antibodies or peptides that recognize specific markers on cancer cells. Encapsulation in nanoparticles or liposomes can also be used to achieve passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

Q & A

Basic Research Question

- X-ray crystallography : Provides unambiguous confirmation of molecular structure, as demonstrated in studies reporting mean C–C bond lengths of 0.004 Å and data-to-parameter ratios of 15.8 .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₉ClNO).

- HPLC-DAD : Quantifies purity (>98%) and detects isomeric impurities using reverse-phase columns .

What strategies are employed to mitigate the formation of isomeric byproducts during synthesis?

Advanced Research Question

- Regioselective catalysts : Palladium(II) acetate reduces undesired coupling at alternative positions .

- Temperature control : Lower reaction temperatures (e.g., 60°C) suppress side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct acylation .

In what research areas is this compound primarily utilized, and what specific applications have been documented?

Basic Research Question

- Agrochemical research : Serves as a precursor to pyrifenox, a fungicide targeting plant pathogens. Its O-methyloxime derivative inhibits fungal growth by disrupting cell wall synthesis .

- Medicinal chemistry : Used to synthesize hydroxypyrimidine derivatives with histone deacetylase (HDAC) inhibitory activity, relevant in cancer therapy .

- Materials science : Acts as a building block for heterocyclic polymers with tunable optoelectronic properties .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Molecular docking : Predicts binding affinities for HDAC inhibition studies.

- MD simulations : Models interactions with pyridinyl moieties in catalytic systems.

- Reactivity indices : Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

What safety protocols are recommended for handling this compound, especially concerning hazardous intermediates?

Basic Research Question

- PPE requirements : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (H313/H333 warnings) .

- Waste management : Segregate chlorinated byproducts and collaborate with certified waste disposal agencies .

- Emergency procedures : Store antidotes (e.g., activated charcoal) for accidental ingestion .

What methodological approaches are used to study the environmental impact or degradation pathways of this compound in agricultural settings?

Advanced Research Question

- Soil microcosm studies : Track degradation products (e.g., chlorophenols) via LC-MS/MS.

- Photolysis experiments : Expose the compound to UV light to simulate sunlight-driven breakdown.

- Ecotoxicology assays : Assess toxicity to non-target organisms (e.g., Daphnia magna) using OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.